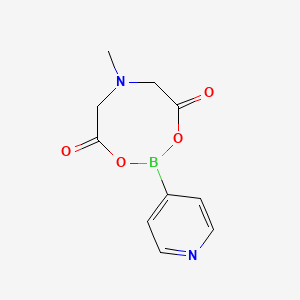

6-メチル-2-(ピリジン-4-イル)-1,3,6,2-ジオキサザボロカン-4,8-ジオン

概要

説明

“6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine. Pyridine derivatives are important in the field of natural products, drug molecules, vitamins, and materials .

Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione” would be characterized by the presence of a pyridine ring, a dioxazaborocane ring, and a dione group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione” would depend on the specific conditions and reagents used. Pyridine derivatives are known to participate in a wide range of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione” would depend on its specific structure. Pyridine derivatives generally have a planar aromatic ring and are often polar due to the presence of a nitrogen atom .

科学的研究の応用

- ベンゾイミダゾール誘導体には、ピリジン-4-ボロン酸ミダエステルなど、潜在的な治療用途が期待されています。 研究者は、それらの抗ウイルス(抗HIV)、抗がん剤、抗菌剤、抗真菌剤としての特性を探求しています .

- この化合物は、自然に存在するヌクレオチドと構造的に類似しており、生体システム内の生体高分子と相互作用することができます .

医薬品化学と創薬

DNAシーケンスにおける蛍光タグ

高分子染料と材料科学

合成有機化学

農薬と植物成長調整剤

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids and their derivatives, such as pyridine-4-boronic acid mida ester, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical processes due to their ability to form stable covalent bonds with proteins and other biological molecules .

Pharmacokinetics

It is known that boronic acids and their derivatives, such as pyridine-4-boronic acid mida ester, are generally stable and readily prepared . They are also known to have good bioavailability due to their ability to form stable complexes with various biological molecules .

Result of Action

Boronic acids and their derivatives are known to interact with various enzymes and receptors in the body, potentially influencing a wide range of biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the stability of boronic acids and their derivatives . Additionally, the presence of other molecules can influence the compound’s ability to participate in reactions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, including those involved in the catalytic cycles of these reactions. The boronic acid group in Pyridine-4-boronic acid mida ester forms reversible covalent bonds with diols and other nucleophiles, facilitating its role in biochemical processes .

Cellular Effects

The effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, thereby altering phosphorylation states and impacting signal transduction pathways. Additionally, Pyridine-4-boronic acid mida ester can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form stable complexes with hydroxyl groups on enzymes and other proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, Pyridine-4-boronic acid mida ester may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .

特性

IUPAC Name |

6-methyl-2-pyridin-4-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUPUWZQLRQASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746241 | |

| Record name | 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104636-72-7 | |

| Record name | 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

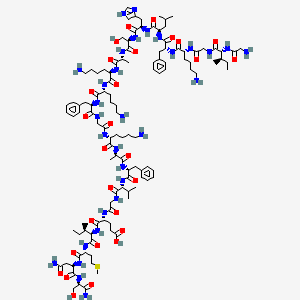

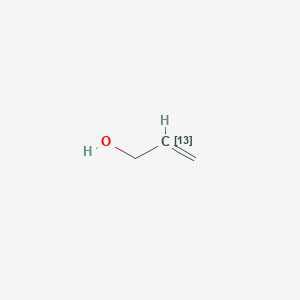

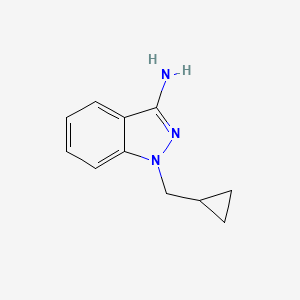

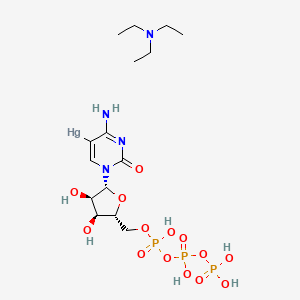

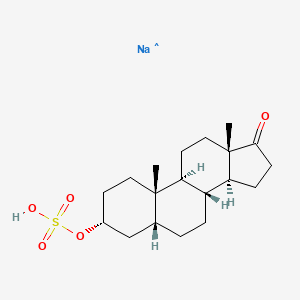

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)